Haloduracin

Antimicrobial peptides Lantibiotic stability Nisin

Haloduracin is a validated lead compound for preclinical antibiotic development, offering nanomolar activity against multidrug-resistant Gram-positive pathogens including MRSA and VRE. Its unique 2:1 Halα:Lipid II binding stoichiometry and superior pH 7 stability over nisin ensure reproducible results in mechanism-of-action studies, SAR investigations, and biodefense applications. Available as a purified two-peptide system (Halα + Halβ) with characterized post-translational modifications. Custom synthesis and scale-up options available.

Molecular Formula
Molecular Weight
Cat. No. B1576486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloduracin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haloduracin: A Two-Component Lantibiotic with Validated Antimicrobial Potency and Synergistic Mode of Action


Haloduracin is a two-component lantibiotic produced by the alkaliphilic bacterium Bacillus halodurans C-125 [1]. Its active form comprises two distinct, post-translationally modified peptides, Halα (HalA1) and Halβ (HalA2), which function synergistically to exert potent bactericidal activity against a range of Gram-positive pathogens [2]. Haloduracin is characterized by the presence of multiple lanthionine and methyllanthionine rings, which confer significant structural stability, particularly under alkaline conditions [3]. As a ribosomally synthesized and post-translationally modified peptide (RiPP), it represents a promising candidate for development as a next-generation antibiotic to combat multidrug-resistant infections [4].

Why Single-Peptide Lantibiotics or Other Two-Component Systems Cannot Substitute for Haloduracin


Generic substitution of Haloduracin with other lantibiotics, even closely related two-component systems, is not feasible due to its unique, quantifiable structural and functional properties. Unlike single-peptide lantibiotics such as nisin, Haloduracin's activity is strictly dependent on the synergistic action of both Halα and Halβ peptides in a 1:1 stoichiometry, which dictates a distinct, sequential mode of action involving target binding by Halα followed by Halβ-mediated pore formation [1]. Furthermore, critical differences exist even among two-component systems. For instance, while Haloduracin and lacticin 3147 share a similar sequential mechanism, Haloduracin possesses a unique 2:1 (Halα:Lipid II) binding stoichiometry, a feature not reported for lacticin 3147 [2]. Additionally, Haloduracin's documented stability profile at pH 7 and in long-term assays is superior to that of the commercial benchmark nisin, demonstrating that antimicrobial potency alone is an insufficient metric for interchangeability [3]. These divergent properties have direct implications for application-specific performance, formulation stability, and the design of downstream experiments.

Quantitative Differential Evidence for Haloduracin Against Key Comparators


Superior Stability at Physiological pH Compared to Nisin

Haloduracin exhibits significantly greater stability at pH 7 than the commercially used lantibiotic nisin. This differential stability is a quantifiable advantage for applications where prolonged activity under physiological conditions is critical. The stability of the individual Halα and Halβ peptides, as well as the functional holoduracin complex, was also shown to be superior to nisin in long-term stability assays [1].

Antimicrobial peptides Lantibiotic stability Nisin Drug formulation

Unique 2:1 Binding Stoichiometry of Halα to Lipid II

Haloduracin's α-peptide (Halα) binds to its cellular target, the peptidoglycan precursor lipid II, with a unique 2:1 (Halα:lipid II) stoichiometry [1]. This binding mode is distinct from the 1:1 stoichiometry observed for the α-peptide of lacticin 3147 (Ltnα) and other lipid II-binding lantibiotics like nisin, which bind with a 1:1 or 1:2 (nisin:lipid II) stoichiometry [2]. This unique interaction is critical for the formation of a 1:2:2 lipid II:Halα:Halβ complex that mediates both cell wall synthesis inhibition and pore formation [1].

Lantibiotic mechanism Lipid II binding Peptidoglycan inhibition Stoichiometry Two-component systems

Nanomolar Antimicrobial Potency Against Multidrug-Resistant Pathogens

Haloduracin demonstrates high potency against a panel of Gram-positive pathogens, including clinically relevant multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The synergistic action of its two peptides (Halα and Halβ) yields antimicrobial activity at nanomolar concentrations, rivaling the potency of nisin [1]. Its efficacy against VRE has been noted as comparable or superior to nisin in some contexts [2].

MRSA VRE Nanomolar MIC Antimicrobial resistance Therapeutic index

Quantified Impact of Halα Mutations on Synergistic Activity

Systematic mutagenesis of Halα has quantified the contribution of its specific structural motifs to the synergistic activity with Halβ. Disruption of individual thioether rings in Halα, such as the C-ring (C23A mutant) or the intertwined C/D-ring (C27A mutant), or mutation of the conserved glutamate residue in the B-ring (E22Q), results in quantifiable increases in IC50 values when combined with wild-type Halβ [1]. This data provides a map of essential structural elements for potency.

Structure-activity relationship Mutagenesis Synergy Lantibiotic engineering Bioactivity

Defined Research and Development Applications for Haloduracin


Lead Compound for Anti-MRSA and Anti-VRE Therapeutic Development

Given its demonstrated nanomolar potency against multidrug-resistant Gram-positive pathogens such as MRSA and VRE [1], Haloduracin is a validated lead compound for preclinical therapeutic development programs. Researchers focused on novel antibiotics to treat hospital-acquired infections can leverage its potent and well-characterized activity profile. Its superiority over nisin in terms of stability at physiological pH further supports its candidacy for systemic or topical formulations where prolonged activity is desired [2].

A Superior Scaffold for Protein Engineering and Structure-Activity Relationship (SAR) Studies

Haloduracin is an ideal model system for advanced protein engineering and SAR studies due to the availability of a robust in vitro biosynthesis system [1] and a detailed mutational analysis that quantifies the functional importance of specific structural motifs [2]. The unexpected finding that certain thioether rings are not absolutely essential for bioactivity provides a unique opportunity to engineer variants with enhanced pharmacological properties, such as increased protease resistance or altered target specificity, without completely ablating function [2].

A Mechanistic Probe for Investigating Two-Component Antimicrobial Systems and Lipid II Targeting

Haloduracin serves as a crucial mechanistic probe for studying the sequential and synergistic action of two-component lantibiotics. Its defined 2:1 binding stoichiometry of Halα to lipid II is a unique feature among characterized lantibiotics [1], offering a distinct system to investigate how binding geometry and complex stoichiometry dictate downstream events like pore formation and cell death. This makes it an invaluable tool for fundamental research into bacterial cell wall biosynthesis inhibition and membrane disruption.

An Antispore Agent for Biodefense and Food Safety Research

Haloduracin has been experimentally validated to inhibit the outgrowth of Bacillus anthracis spores at concentrations as low as 1 μM, an activity comparable to nisin [1]. This specific, quantifiable anti-spore activity against a Category A biothreat agent positions Haloduracin as a compound of interest for biodefense research, as well as for applications in food safety where spore-forming pathogens like Bacillus and Clostridium species are a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloduracin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.